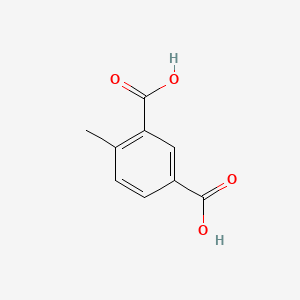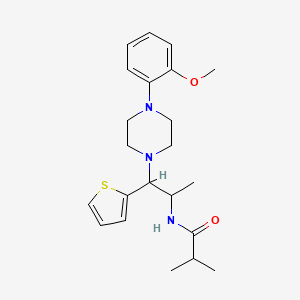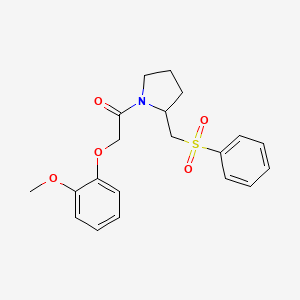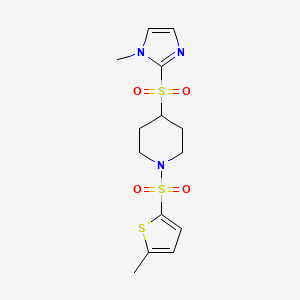
4-Methylisophthalic acid
Vue d'ensemble
Description
4-Methylisophthalic acid is an organic compound with the molecular formula C₉H₈O₄. It is a derivative of isophthalic acid, where a methyl group is substituted at the fourth position of the benzene ring. This compound is a white solid and is primarily used in the synthesis of various polymers and resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylisophthalic acid can be synthesized through several methods. One common method involves the oxidation of 4-methylbenzene-1,3-dicarboxylic acid using potassium permanganate in an alkaline medium. Another method involves the hydrolysis of 4-methylisophthalonitrile in the presence of sulfuric acid .
Industrial Production Methods
In industrial settings, this compound is typically produced by the catalytic oxidation of 4-methyl-m-xylene using air or oxygen in the presence of a cobalt-manganese catalyst. This method is efficient and yields high purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylisophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-carboxybenzene-1,3-dicarboxylic acid.
Reduction: It can be reduced to form 4-methylisophthalic aldehyde.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.
Major Products Formed
Oxidation: 4-Carboxybenzene-1,3-dicarboxylic acid.
Reduction: 4-Methylisophthalic aldehyde.
Substitution: 4-Nitro-4-methylisophthalic acid and 4-Sulfo-4-methylisophthalic acid.
Applications De Recherche Scientifique
4-Methylisophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various polymers and resins.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of high-performance materials, such as polyesters and polyamides.
Mécanisme D'action
The mechanism of action of 4-Methylisophthalic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function .
Comparaison Avec Des Composés Similaires
4-Methylisophthalic acid is similar to other isophthalic acid derivatives, such as:
Isophthalic acid: Lacks the methyl group at the fourth position.
Terephthalic acid: Has carboxylic acid groups at the para positions.
Phthalic acid: Has carboxylic acid groups at the ortho positions.
Uniqueness
The presence of the methyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its non-methylated counterparts. This makes it particularly useful in the synthesis of specialized polymers and resins .
Propriétés
IUPAC Name |
4-methylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWSHHILERSSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2808323.png)


![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2808326.png)
![4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline](/img/structure/B2808327.png)




![2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid](/img/structure/B2808335.png)
![4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2808338.png)

![3-(benzenesulfonyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2808341.png)
![2-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2808343.png)
